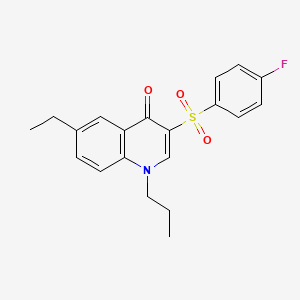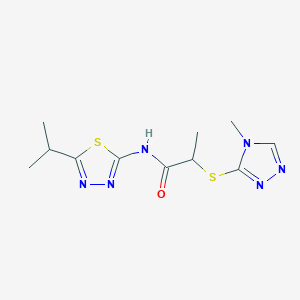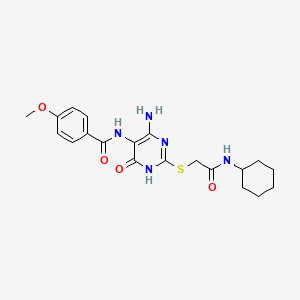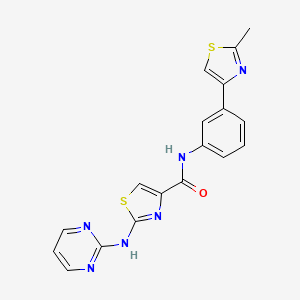
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, commonly known as MTT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that consists of a thiazole ring, a pyrimidine ring, and a carboxamide group. It has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have synthesized compounds incorporating thiazole and pyrimidine moieties due to their significant antimicrobial properties. For instance, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized, showing high antimicrobial activity against various microorganism strains, which suggests the potential of similar compounds for antimicrobial applications (L. Yurttaş et al., 2016). Similarly, derivatives of pyrimidine clubbed with thiazolidinone exhibited promising results against microbial strains, including antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (M. Verma & P. Verma, 2022).
Anticancer Activity
Compounds with thiazole and pyrimidine structures have also been evaluated for their anticancer activity. Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on dasatinib's structure, showed significant antiproliferative potency on human K563 leukemia cells, indicating the potential for anti-tumor drug development (Wukun Liu et al., 2011). The creation of pyrimidine derivatives clubbed with thiazolidinone further supports this application, as some synthesized compounds demonstrated more potent anticancer activity than the standard drug, Doxorubicin, against HeLa Cervical cancer cell Line (M. Verma & P. Verma, 2022).
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS2/c1-11-21-14(9-26-11)12-4-2-5-13(8-12)22-16(25)15-10-27-18(23-15)24-17-19-6-3-7-20-17/h2-10H,1H3,(H,22,25)(H,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYQJYGQVNXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
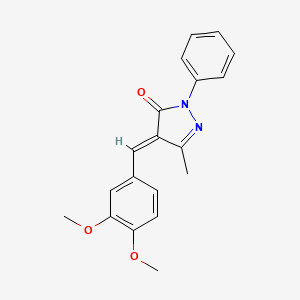
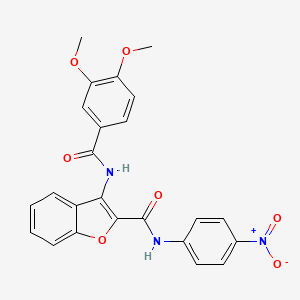
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)
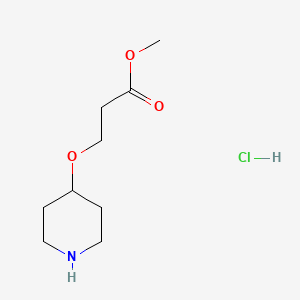
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)
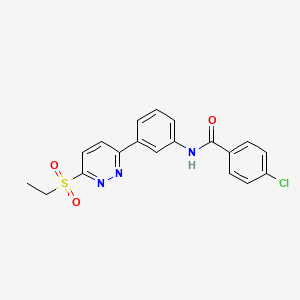
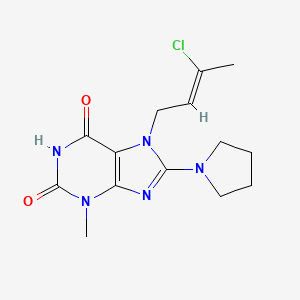
![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
